Metapristone
Description
Contextualizing N-Desmethyl Mifepristone (B1683876) within Steroid Chemistry and Pharmacology
N-Desmethyl mifepristone is intrinsically linked to its parent compound, mifepristone, a synthetic steroid that acts as a competitive antagonist at both progesterone (B1679170) and glucocorticoid receptors. wikipedia.orgdrugbank.com Mifepristone, also known as RU-486, is classified as a 19-nor steroid, distinguished by a unique chemical structure that includes a dimethylaminophenyl group at the 11β-position and a propynyl (B12738560) group at the 17α-position. wikipedia.org This structure is fundamental to its ability to bind to and block the action of progesterone and cortisol. wikipedia.orgnih.gov
The metabolism of mifepristone in the human body occurs primarily in the liver through the cytochrome P450 enzyme system, specifically involving the CYP3A4 isozyme. nih.govfda.gov This metabolic process involves N-demethylation and hydroxylation. fda.govfda.gov N-demethylation is a Phase I metabolic reaction that involves the removal of a methyl group from the dimethylamino side chain. openaccessjournals.com The initial and most significant step in this process is the removal of one methyl group, which results in the formation of N-desmethyl mifepristone (also referred to by its research code, RU 42633). fda.govfda.gov This compound is the most prominent metabolite of mifepristone found in plasma. fda.gov
Significance of Metabolites in Drug Discovery and Development
The study of drug metabolites is a cornerstone of modern pharmacology and drug development. tandfonline.comnih.gov When a drug is administered, it is often biotransformed into various metabolites, a process that can significantly influence its efficacy and safety profile. openaccessjournals.comescientificpublishers.com These metabolic processes are generally categorized into Phase I (functionalization reactions like oxidation, reduction, and hydrolysis) and Phase II (conjugation reactions). openaccessjournals.com
The resulting metabolites can have several different fates and effects:
Active Metabolites: Some metabolites are pharmacologically active and can contribute to the therapeutic effect of the parent drug. In some instances, a metabolite may even be more potent than the original compound. tandfonline.com
Inactive Metabolites: Conversely, metabolism can lead to the formation of inactive compounds, which are more easily excreted from the body. openaccessjournals.com
Toxic Metabolites: In some cases, metabolites can be responsible for adverse or toxic effects, which may not be caused by the parent drug itself. openaccessjournals.com
Prodrugs: The principle of active metabolites is intentionally harnessed in the design of prodrugs, which are inactive compounds that are converted into a pharmacologically active drug in the body. tandfonline.com
Rationale for Dedicated Research on N-Desmethyl Mifepristone
The dedicated research focus on N-desmethyl mifepristone stems from its status as a major and pharmacologically active metabolite of mifepristone. nih.govfda.gov Following oral administration of mifepristone, N-desmethyl mifepristone is found in significant concentrations in the plasma, with some studies reporting levels comparable to or even exceeding those of the parent compound. nih.govnih.gov
Key reasons for the specific investigation of N-desmethyl mifepristone include:
Potential for Varied Effects: While structurally similar, the slight difference between mifepristone and its N-desmethyl metabolite could lead to subtle differences in receptor binding or downstream effects. For example, one study investigating anticancer properties noted that the removal of one methyl group to form N-desmethyl mifepristone resulted in a significant loss of antiproliferative activity in certain cancer cells, highlighting the importance of this specific chemical structure for that particular effect. researchgate.net
Data Tables
Table 1: Chemical Properties of N-Desmethyl Mifepristone
| Property | Value | Source(s) |
| IUPAC Name | (8S,11R,13S,14S,17S)-17-Hydroxy-13-methyl-11-[4-(methylamino)phenyl]-17-(prop-1-yn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one | synzeal.com |
| Other Names | RU 42633, N-Desmethyl-RU 486, Metapristone | biosynth.comresearchgate.net |
| CAS Number | 104004-96-8 | biosynth.compharmaffiliates.com |
| Molecular Formula | C₂₈H₃₃NO₂ | biosynth.compharmaffiliates.com |
| Molecular Weight | 415.57 g/mol | biosynth.compharmaffiliates.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO2/c1-4-14-28(31)15-13-25-23-11-7-19-16-21(30)10-12-22(19)26(23)24(17-27(25,28)2)18-5-8-20(29-3)9-6-18/h5-6,8-9,16,23-25,29,31H,7,10-13,15,17H2,1-3H3/t23-,24+,25-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLXOBHABOVXDY-WKWWZUSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146216 | |
| Record name | Metapristone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104004-96-8 | |
| Record name | Metapristone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104004-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metapristone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104004968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metapristone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (10S,11S,14S,15S,17R)-14-hydroxy-15-methyl-17-[4-(methylamino)phenyl]-14-(prop-1-yn-1-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,6-dien-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAPRISTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1P8OGJ86J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacokinetics and Biotransformation of N Desmethyl Mifepristone
Formation Pathways and Enzymatic Catalysis
The journey of mifepristone (B1683876) in the body leads to the creation of several metabolites, with N-desmethyl mifepristone being a key player. This transformation is primarily a result of N-demethylation, a process heavily reliant on specific enzyme systems. fda.gov
Cytochrome P450 (CYP) Enzyme Systems in N-Demethylation
The biotransformation of mifepristone into its metabolites is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a vast number of drugs. bioduro.com
The primary enzyme responsible for the N-demethylation of mifepristone to form N-desmethyl mifepristone is Cytochrome P450 3A4 (CYP3A4). caymanchem.comfda.govfda.govnih.gov In vitro studies using human liver microsomes have definitively identified CYP3A4 as the main catalyst in this metabolic pathway. medicines.org.uk This enzyme facilitates the removal of a methyl group from the dimethylamino-phenyl side chain of the mifepristone molecule. fda.gov The interaction is so significant that substances known to inhibit or induce CYP3A4 can alter the plasma concentrations of both mifepristone and N-desmethyl mifepristone. medicines.org.uk For instance, the co-administration of a strong CYP3A4 inhibitor can lead to increased exposure to mifepristone and its metabolites. medicines.org.uk Conversely, CYP3A4 inducers can decrease their concentrations. medicines.org.uk
It is also noteworthy that mifepristone itself can act as an inhibitor of CYP3A4, potentially affecting the metabolism of other drugs that are substrates for this enzyme. medicines.org.uknih.gov
While CYP3A4 is the principal enzyme, other CYP isoforms have been investigated for their role in mifepristone metabolism. Studies have shown that CYP2C8 and CYP2C9 have a minor role in the metabolism of mifepristone. In contrast, other isoforms such as CYP1A2, CYP2C19, and CYP2E1 appear to have no significant action on its metabolism. medicines.org.uk Another isoform, CYP3A5, which is closely related to CYP3A4, can also produce the demethylated metabolites of mifepristone. nih.gov However, unlike CYP3A4, CYP3A5 is not inactivated by mifepristone. nih.gov
Role of CYP3A4 in Mifepristone Metabolism to N-Desmethyl Mifepristone
Identification of Other Mifepristone Metabolites in Conjunction with N-Desmethylation
The metabolic journey of mifepristone doesn't stop at N-desmethylation. Further metabolic steps lead to a variety of other compounds. The primary metabolic pathways for mifepristone are N-demethylation and terminal hydroxylation. fda.govfda.gov
Following the formation of N-desmethyl mifepristone, a second demethylation can occur, resulting in the formation of N,N-didesmethyl mifepristone (RU 42848). tga.gov.aufda.govfda.govtandfonline.com Another significant metabolic process is the hydroxylation of the 17-propynyl chain, which leads to the creation of hydroxylated metabolites (e.g., RU 42698). tga.gov.aufda.govfda.gov
Further metabolism can produce metabolites that have undergone both N-demethylation and hydroxylation, such as N-desmethyl-hydroxy-mifepristone . fda.govnih.govnih.gov In vitro studies with hepatic S9 fractions have also identified other minor metabolites, including hydroxymethyl mifepristone, hydroxymethyl N-desmethyl mifepristone, and formyl mifepristone. tandfonline.com
These key metabolites, including N-desmethyl mifepristone, N,N-didesmethyl mifepristone, and the hydroxylated metabolite, are not only found in humans but have also been identified as major circulating metabolites in various animal models. tga.gov.au
Disposition and Systemic Exposure
Once formed, N-desmethyl mifepristone circulates in the bloodstream, and its concentration profile provides insights into the pharmacokinetics of mifepristone.
Plasma Concentration Profiles and Peak Levels of N-Desmethyl Mifepristone
Following the oral administration of mifepristone, N-desmethyl mifepristone is readily detectable in the plasma. medicines.org.uk The plasma concentration of N-desmethyl mifepristone often exceeds that of the parent compound, mifepristone, indicating extensive metabolism. nih.govnih.govresearchgate.net
In one study, the day after administration, the plasma concentration of N-desmethyl-mifepristone was found to be 638.7 ng/mL, which was higher than the mifepristone concentration of 557.4 ng/mL. nih.govnih.govresearchgate.net The peak plasma levels of N-desmethyl mifepristone are typically reached a few hours after the peak of mifepristone. fda.gov For instance, after a single oral dose, the peak of N-desmethyl mifepristone (RU 42633) was observed at around 4 hours. fda.gov
Like mifepristone, N-desmethyl mifepristone is highly bound to plasma proteins, particularly alpha-1-acid glycoprotein (B1211001) (AAG). fda.gov The binding of both compounds to AAG is a saturable process. fda.gov
The table below summarizes the plasma concentrations of mifepristone and its metabolites from a specific case study.
| Compound | Plasma Concentration (ng/mL) |
| Mifepristone | 557.4 nih.govnih.govresearchgate.net |
| N-Desmethyl mifepristone | 638.7 nih.govnih.govresearchgate.net |
| 22-OH-mifepristone | 176.9 nih.govnih.govresearchgate.net |
| N,N-didesmethyl-mifepristone | 144.5 nih.govnih.govresearchgate.net |
| N-desmethyl-hydroxy-mifepristone | Qualitatively Identified nih.govnih.govresearchgate.net |
Relative Exposure of N-Desmethyl Mifepristone Compared to Parent Compound and Other Metabolites
Following oral administration of mifepristone, N-desmethyl mifepristone is one of several metabolites found in plasma, alongside the parent drug and other metabolites like N,N-didesmethyl mifepristone and hydroxylated mifepristone. fda.govnih.gov Studies have shown that the concentrations of mifepristone's metabolites, including N-desmethyl mifepristone, can increase in a dose-dependent manner and may even surpass the concentration of the parent compound when larger doses of mifepristone are administered. saegre.org.ar
In one toxicological analysis, the concentration of N-desmethyl mifepristone in maternal blood was found to be higher than that of mifepristone itself (638.7 ng/mL versus 557.4 ng/mL). mdpi.comresearchgate.net This suggests a significant conversion of the parent drug to this metabolite. The serum levels of N-desmethyl mifepristone and two other primary metabolites are in ranges similar to that of mifepristone, and they all contribute to the biological effects. nih.gov
However, the relative exposure can be influenced by co-administered drugs that affect CYP3A4 activity. For instance, co-administration with the CYP3A4 inhibitor itraconazole (B105839) increased the area under the curve (AUC) of N-desmethyl mifepristone by 1.5-fold, while its maximum concentration (Cmax) decreased to 0.7-fold of the levels without the inhibitor. hpra.ienps.org.au Conversely, the CYP3A4 inducer rifampicin (B610482) decreased the AUC of N-desmethyl mifepristone by 5.9-fold. hpra.ie
Table 1: Pharmacokinetic Parameters of Mifepristone and its Metabolites
| Compound | Cmax (ng/mL) | AUC (ng·h/mL) |
|---|---|---|
| Mifepristone | 557.4 | - |
| N-Desmethyl mifepristone | 638.7 | - |
| 22-OH-mifepristone | 176.9 | - |
| N,N-didesmethyl-mifepristone | 144.5 | - |
Data from a single case report of maternal blood analysis. mdpi.comresearchgate.net
Influence of Hepatic Impairment on N-Desmethyl Mifepristone Exposure
Table 2: Effect of Moderate Hepatic Impairment on Metabolite Exposure (Total AUC∞)
| Metabolite | Reduction in Exposure |
|---|---|
| Mifepristone | 43% |
| N-demethylated metabolite | 50% |
Comparison between patients with moderate hepatic impairment and healthy participants. hpra.ie
Protein Binding Characteristics in Plasma
Mifepristone and its metabolite, N-desmethyl mifepristone, are highly bound to plasma proteins. fda.govnih.gov Specifically, they bind to albumin and, most notably, to alpha-1-acid glycoprotein (AAG). fda.govfda.govtga.gov.au This binding to AAG is saturable. fda.govresearchgate.net The high affinity and saturable binding to AAG contribute to the non-linear pharmacokinetics of mifepristone and limit its tissue availability, resulting in a low metabolic clearance rate. saegre.org.arresearchgate.netnih.gov Both mifepristone and N-desmethyl mifepristone are approximately 95% bound to a single high-affinity site on AAG. fda.gov The portion of these compounds not bound to AAG binds to human serum albumin in a non-saturable manner. fda.gov
Inter-species Variability in N-Desmethyl Mifepristone Metabolism
Mifepristone has been studied in various animal species, including mice, rats, rabbits, and monkeys, where it has been shown to inhibit the action of progesterone (B1679170). drugbank.comfda.gov Toxicology studies in rodents and monkeys have been conducted. frontiersin.org While the primary metabolic pathways in humans involve N-demethylation and hydroxylation, there are notable differences in protein binding between species. fda.govsaegre.org.ar For instance, mifepristone is highly protein-bound in human serum, which is not the case in rats, due to the presence of AAG in humans. saegre.org.ar This difference in protein binding likely contributes to variations in the pharmacokinetics and metabolism of mifepristone and its metabolites, including N-desmethyl mifepristone, across species. saegre.org.ar Studies in mice have also investigated the effects of mifepristone on metabolic tissues. biorxiv.org
Pharmacodynamics and Receptor Interactions of N Desmethyl Mifepristone
Affinity and Specificity for Steroid Hormone Receptors
N-Desmethyl mifepristone (B1683876) exhibits a distinct binding profile for steroid hormone receptors, which dictates its biological activities.
Progesterone (B1679170) Receptor Binding Affinity and Antagonistic Activity
N-Desmethyl mifepristone demonstrates a notable affinity for the progesterone receptor (PR), acting as an antagonist. caymanchem.comcaymanchem.com Its relative binding affinity for the human progesterone receptor is approximately 21% of that of its parent compound, mifepristone. caymanchem.comcaymanchem.com Mifepristone itself is a potent PR antagonist, binding with a higher affinity than progesterone. researchgate.nettocris.comrndsystems.com By binding to the progesterone receptor, mifepristone and its metabolite block the normal physiological actions of progesterone. researchgate.net
Exploration of Androgen Receptor Binding
While primarily known for its effects on progesterone and glucocorticoid receptors, mifepristone and its metabolites also interact with the androgen receptor (AR). Mifepristone itself has been shown to bind to the androgen receptor, albeit with a lower affinity compared to testosterone. nps.org.au It acts as an antiandrogen, capable of inhibiting androgen-induced gene transcription. nih.gov Mifepristone has been found to promote a strong interaction between the AR and corepressors like N-CoR. nih.govnih.gov The major metabolite of apalutamide, N-desmethyl apalutamide, is a less potent inhibitor of the androgen receptor. jadpro.com
Table 1: Relative Binding Affinities of N-Desmethyl Mifepristone
| Receptor | Relative Binding Affinity (Compared to Mifepristone) | Reference |
|---|---|---|
| Progesterone Receptor | 21% | caymanchem.comcaymanchem.com |
| Glucocorticoid Receptor | 61% | medchemexpress.comcaymanchem.comcaymanchem.commedchemexpress.com |
Cellular and Molecular Responses Mediated by N-Desmethyl Mifepristone
The interaction of N-Desmethyl mifepristone with steroid hormone receptors triggers a cascade of cellular and molecular events.
Impact on Cell Proliferation and Apoptosis in various cell lines
Research has shown that N-Desmethyl mifepristone can influence cell proliferation in a dose-dependent manner. In certain cancer cell lines, such as human and murine melanoma cells (A375 and B16/F10), it has been shown to decrease proliferation with IC50 values of 57.4 and 75.8 µM, respectively. caymanchem.comcaymanchem.com However, in other contexts, like testicular Leydig cell tumors and ovarian cancer cells, lower concentrations of N-desmethyl mifepristone have been observed to stimulate cell proliferation. nih.govmdpi.com Specifically, a concentration of 17.5 µM significantly stimulated the proliferation of BLTK-1 Leydig tumor cells. mdpi.com Conversely, some studies indicate that the removal of a methyl group to form N-desmethyl mifepristone can lead to a significant loss of antiproliferative activity in triple-negative breast cancer cells. researchgate.netresearchgate.net
Mifepristone itself has been demonstrated to inhibit the growth of Ishikawa endometrial adenocarcinoma cells and induce apoptosis, or programmed cell death, through the activation of caspase-3. nih.gov It also affects the expression of apoptosis-regulating genes like BCL2 and BAX. nih.gov In human umbilical vein endothelial cells (HHUA cells), mifepristone inhibits proliferation and promotes apoptosis in a dose-dependent manner. dovepress.com
Table 2: Effects of N-Desmethyl Mifepristone on Cell Proliferation
| Cell Line | Effect | Concentration | Reference |
|---|---|---|---|
| A375 (human melanoma) | Decreased proliferation (IC50) | 57.4 µM | caymanchem.comcaymanchem.com |
| B16/F10 (murine melanoma) | Decreased proliferation (IC50) | 75.8 µM | caymanchem.comcaymanchem.com |
| BLTK-1 (Leydig tumor cells) | Stimulated proliferation | 17.5 µM | mdpi.com |
| KK-1 (ovarian cancer cells) | Stimulated proliferation | Not specified | nih.gov |
| Triple-Negative Breast Cancer Cells | Loss of antiproliferative activity | Not specified | researchgate.netresearchgate.net |
Effects on Gene Expression and Signal Transduction Pathways
The antagonistic actions of N-Desmethyl mifepristone at the receptor level translate into changes in gene expression and the modulation of key signal transduction pathways. In B16/F10 melanoma cells, it induces cell cycle arrest at the G1 phase at a concentration of 80 µM. caymanchem.comcaymanchem.com
Mifepristone has been shown to inhibit the PI3K/AKT signaling pathway in HHUA cells, which is crucial for cell proliferation, migration, and invasion. dovepress.com In mouse embryos, mifepristone treatment altered cellular pathways related to viability, proliferation, and development, including mTORC1 signaling and E2F targets. mdpi.com In triple-negative breast cancer, mifepristone suppresses cell growth by inhibiting KLF5 expression through the induction of miR-153. researchgate.net
Role in Modulating Cellular Adhesion and Migration
N-Desmethyl mifepristone has been investigated for its effects on cellular processes critical to cancer metastasis, such as adhesion and migration. Research indicates that this metabolite can influence cell motility and proliferation, although its effects can vary depending on the cell type.
In studies on melanoma, N-desmethyl mifepristone (metapristone) demonstrated an ability to inhibit cancer cell proliferation and migration. caymanchem.com It was shown to decrease the proliferation of A375 human and B16/F10 murine melanoma cells and induce cell cycle arrest at the G1 phase. caymanchem.com Furthermore, in a murine model of lung metastasis, administration of N-desmethyl mifepristone led to a decrease in the number of lung metastases, suggesting a significant role in modulating cell adhesion and invasion in vivo. caymanchem.com
Conversely, some research has indicated that the removal of a methyl group to form N-desmethyl mifepristone can result in a significant loss of antiproliferative activity in other types of cancer cells, such as triple-negative breast cancer, when compared to the parent compound mifepristone. researchgate.net The parent compound, mifepristone, has been documented to impair the adhesion and inhibit the migration and invasion of various cancer cell lines, including those of the ovary, breast, and prostate. bioscientifica.comnih.gov This action is associated with changes in cell structure and the redistribution of cytoskeletal components like F-actin, which leads to a reduced capacity of the cell to adhere to extracellular substrates. bioscientifica.com
Table 2: Research Findings on N-Desmethyl Mifepristone's Effect on Proliferation and Migration
This table summarizes key research findings regarding the impact of N-Desmethyl Mifepristone on cancer cell proliferation and metastasis.
| Cell Line / Model | Finding | Outcome | Source |
| B16/F10 murine melanoma | Decreased cell proliferation | Induces cell cycle arrest at the G1 phase | caymanchem.com |
| A375 human melanoma | Decreased cell proliferation | IC50 of 57.4 µM | caymanchem.com |
| B16/F10 murine lung metastasis model | Decreased number of lung metastases | Inhibition of metastasis | caymanchem.com |
| Triple-Negative Breast Cancer (TNBC) cells | Significant loss of antiproliferative activity | Reduced efficacy compared to mifepristone | researchgate.net |
Investigation of PGRMC1-mediated effects
The pharmacological actions of N-desmethyl mifepristone, like its parent compound, are not limited to the classical nuclear steroid receptors. Progesterone Receptor Membrane Component 1 (PGRMC1) has emerged as a key alternative pathway. researchgate.netmdpi.com PGRMC1 is a non-classical receptor that can mediate rapid, non-genomic responses to progesterone and its modulators. mdpi.comnih.gov In several types of cancer, including ovarian and testicular Leydig cell tumors, PGRMC1 is abundantly expressed, often in the absence of the classical nuclear progesterone receptor (PGR). researchgate.netmdpi.comnih.gov
Research has shown that mifepristone can exert agonistic effects through PGRMC1, stimulating proliferation and migration in ovarian cancer cells. researchgate.netnih.gov This effect was inhibited by a PGRMC1 inhibitor, AG-205, confirming the receptor's role. researchgate.netnih.gov Mifepristone treatment has also been observed to cause the translocation of PGRMC1 into the cell nucleus. researchgate.netnih.gov Interestingly, the effect of mifepristone on PGRMC1 may be dose-dependent; low doses, equivalent to those used clinically in humans, may upregulate PGRMC1, whereas higher doses may downregulate it. scivisionpub.comscivisionpub.com
Studies on Leydig cell tumors and ovarian cancer cells have evaluated N-desmethyl mifepristone in proliferation assays alongside mifepristone. nih.govresearchgate.net While these studies primarily conclude that the proliferative and invasive effects of mifepristone are dependent on PGRMC1, the inclusion of N-desmethyl mifepristone in these experimental panels suggests its activity via this pathway is also under investigation. mdpi.comresearchgate.net Functional analyses in Leydig cell tumors confirmed that PGRMC1 activation is required for mifepristone to stimulate proliferation and invasiveness. mdpi.com
Analytical Methodologies for N Desmethyl Mifepristone Quantification in Biological Matrices
Advanced Chromatographic Techniques
The separation and detection of N-Desmethyl mifepristone (B1683876) are predominantly achieved through sophisticated chromatographic methods coupled with highly sensitive detectors.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the quantification of N-Desmethyl mifepristone in biological samples. anapharmbioanalytics.comcliantha.comnih.gov Method development involves optimizing chromatographic conditions to achieve separation from the parent drug, mifepristone, and other metabolites. rsc.org This includes the selection of an appropriate analytical column, mobile phase composition, and gradient elution program. rsc.org
Validation of LC-MS/MS methods is performed according to international guidelines to ensure reliability. researchgate.net Key validation parameters include selectivity, linearity, accuracy, precision, and stability. One study successfully developed and validated a UHPLC-QqQ-MS/MS method for determining mifepristone and its metabolites in human blood. nih.gov The method demonstrated high sensitivity and specificity, making it suitable for both clinical and forensic applications. nih.govnih.gov
Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry (UHPLC-QTOFMS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS-MS)
Ultra-performance liquid chromatography (UPLC) systems, known for their high resolution and speed, are often coupled with advanced mass spectrometers like quadrupole-time-of-flight (QTOF-MS) or tandem mass spectrometers (MS/MS) for the analysis of N-Desmethyl mifepristone. nih.govrsc.orgmdpi.com UHPLC-QTOF-MS provides high-resolution mass data, which is invaluable for the identification and structural elucidation of metabolites. rsc.org
A study utilized UHPLC-QqQ-MS/MS to identify and quantify mifepristone and its metabolites, including N-Desmethyl mifepristone, in a maternal blood sample. nih.gov This method proved to be highly sensitive and specific. nih.govmdpi.com The use of UPLC-MS-MS has been reported for the simultaneous determination of mifepristone and N-Desmethyl mifepristone in human plasma, offering a rapid and sensitive assay for pharmacokinetic studies. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) with UV Detection and other detectors
While mass spectrometry-based methods are highly sensitive, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection remains a viable and more accessible technique for the quantification of N-Desmethyl mifepristone, particularly at higher concentrations. nih.govmybiosource.com Method development focuses on optimizing the mobile phase to ensure adequate separation and selecting a UV wavelength where the analyte exhibits maximum absorbance, often around 302 nm or 305 nm for mifepristone and its metabolites. researchgate.net
Several HPLC-UV methods have been developed and validated for the determination of mifepristone in human plasma. researchgate.netresearchgate.net These methods often employ a C18 reversed-phase column and a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with an aqueous buffer. researchgate.net While less sensitive than MS detection, HPLC-UV methods can achieve limits of detection in the low nanogram per milliliter range, which is sufficient for certain applications. researchgate.netresearchgate.net
Sample Preparation Strategies for N-Desmethyl Mifepristone Analysis
Effective sample preparation is a critical step to remove interferences from the biological matrix and concentrate the analyte before instrumental analysis. nih.govrsc.org Common techniques for N-Desmethyl mifepristone include:
Liquid-Liquid Extraction (LLE): This is a frequently used method where the biological sample, often blood or plasma, is alkalinized (e.g., to pH 9) and extracted with an organic solvent like tert-butyl-methyl ether or diethylether. nih.govrsc.org LLE is valued for its simplicity and efficiency in providing a clean extract. nih.govresearchgate.net
Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient cleanup compared to LLE. researchgate.netresearchgate.net It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of a strong solvent. Oasis HLB and C18 cartridges are commonly used for the extraction of mifepristone and its metabolites from plasma. researchgate.netresearchgate.netresearchgate.net
The choice of extraction method depends on the biological matrix, the required sensitivity, and the analytical technique being used. nih.govresearchgate.net
Validation Parameters: Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantification (LOQ), Recovery, and Matrix Effects
Method validation ensures that an analytical method is reliable for its intended purpose. researchgate.net The key parameters assessed for N-Desmethyl mifepristone quantification are:
Linearity: This establishes the concentration range over which the analytical response is directly proportional to the analyte concentration. For N-Desmethyl mifepristone, linear ranges are typically established from low ng/mL to several hundred or thousand ng/mL. nih.govresearchgate.net A coefficient of determination (R²) greater than 0.99 is generally required. nih.gov
Accuracy: This measures the closeness of the measured value to the true value. It is typically expressed as the percentage of recovery. researchgate.net For N-Desmethyl mifepristone, accuracy values are expected to be within ±15% of the nominal concentration. nih.govresearchgate.net
Precision: This assesses the degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) and should also be within 15% for both intra-day and inter-day measurements. nih.govresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For highly sensitive LC-MS/MS methods, the LOQ for N-Desmethyl mifepristone can be as low as 0.5 ng/mL in blood. nih.gov HPLC-UV methods typically have higher LOQs. researchgate.netresearchgate.net
Recovery: This parameter evaluates the efficiency of the extraction process. It is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. nih.govresearchgate.net Recoveries for N-Desmethyl mifepristone are generally expected to be consistent and reproducible. nih.govresearchgate.net
Matrix Effects: These are the effects of co-eluting, interfering substances from the biological matrix on the ionization of the analyte. nih.gov It is a significant consideration in LC-MS/MS analysis and is assessed to ensure that the accuracy of the quantification is not compromised. nih.govresearchgate.net
A summary of validation parameters from a representative study is presented below:
| Validation Parameter | N-Desmethyl mifepristone | Reference |
| Linearity Range | 0.5 - 500 ng/mL | nih.gov |
| Coefficient of Determination (R²) | >0.999 | nih.gov |
| Intra-day and Inter-day Precision (RSD%) | ≤ 13.2% | nih.gov |
| Intra-day and Inter-day Accuracy (RE%) | ≤ 13.2% | nih.gov |
| Limit of Quantification (LOQ) | 0.5 ng/mL | nih.gov |
| Recovery | 96.3% - 114.7% | nih.gov |
| Matrix Effect | -3.0% to 14.7% | nih.gov |
Application of Stable Isotope-Labeled Internal Standards (e.g., N-Demethyl Mifepristone-D3)
The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in quantitative mass spectrometry. researchgate.netmedchemexpress.com For the analysis of N-Desmethyl mifepristone, a deuterated analog such as N-Demethyl Mifepristone-D3 is often employed. nih.gov
A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H or D). researchgate.netmedchemexpress.com This allows it to be distinguished from the endogenous analyte by the mass spectrometer. researchgate.net The key advantages of using a SIL-IS include:
Compensation for Variability: It accurately corrects for variations in sample preparation (e.g., extraction efficiency), instrument response, and matrix effects, as the SIL-IS and the analyte behave almost identically during these processes. researchgate.net
Improved Accuracy and Precision: The use of a SIL-IS significantly enhances the accuracy and precision of the quantitative results. researchgate.net
In one validated method, N-desmethyl-mifepristone-d3 was used as the internal standard for the quantification of N-desmethyl-mifepristone in whole blood, contributing to the high precision and accuracy of the assay. nih.gov
Preclinical and Mechanistic Investigations of N Desmethyl Mifepristone
In Vitro Studies in Cell Lines and Primary Cultures
Concentration-Dependent Effects on Cell Growth and Viability
In laboratory studies using cell cultures, N-desmethyl mifepristone (B1683876) has demonstrated varied effects on cell proliferation that are dependent on its concentration. Research on testicular Leydig cell tumors showed that N-desmethyl mifepristone at a concentration of 17.5 µM significantly stimulated cell proliferation. mdpi.com Conversely, in melanoma cell lines, it has been shown to inhibit cell growth. Specifically, it decreased the proliferation of A375 human and B16/F10 murine melanoma cells with IC50 values (the concentration required to inhibit the growth of 50% of cells) of 57.4 µM and 75.8 µM, respectively. caymanchem.com In these melanoma cells, N-desmethyl mifepristone at a concentration of 80 µM was also found to induce cell cycle arrest at the G1 phase. caymanchem.com
Other studies have highlighted its cytotoxic effects. For instance, N-desmethyl mifepristone has shown significant cytotoxicity in skin cancer cells and has been found to inhibit epidermal growth factor-induced cell proliferation in cervical cancer cells. biosynth.com However, some research indicates a loss of antiproliferative activity compared to its parent compound. In studies on triple-negative breast cancer (TNBC), the removal of one methyl group to form N-desmethyl mifepristone resulted in a significant loss of antiproliferative activity, suggesting the importance of this part of the molecule for its cancer-fighting effects. nih.govresearchgate.net
Interestingly, in ovarian cancer cell lines, lower concentrations of N-desmethyl mifepristone have been observed to stimulate cell proliferation. nih.gov This dose-dependent effect, where low concentrations stimulate growth and higher concentrations inhibit it, has also been noted for the parent compound, mifepristone, in Leydig tumor cells. mdpi.com
Table 1: Concentration-Dependent Effects of N-Desmethyl Mifepristone on Cell Lines
| Cell Line | Concentration | Effect | Reference |
|---|---|---|---|
| Testicular Leydig Tumor Cells | 17.5 µM | Stimulated cell proliferation | mdpi.com |
| A375 Human Melanoma Cells | 57.4 µM (IC50) | Decreased cell proliferation | caymanchem.com |
| B16/F10 Murine Melanoma Cells | 75.8 µM (IC50) | Decreased cell proliferation | caymanchem.com |
| B16/F10 Murine Melanoma Cells | 80 µM | Induced G1 cell cycle arrest | caymanchem.com |
| Skin Cancer Cells | Not specified | Significant cytotoxicity | biosynth.com |
| Cervical Cancer Cells | Not specified | Inhibited EGF-induced proliferation | biosynth.com |
| Triple-Negative Breast Cancer Cells | Not specified | Significant loss of antiproliferative activity | nih.govresearchgate.net |
| Ovarian Cancer Cells | Low concentrations | Stimulated cell proliferation | nih.gov |
Comparative Biological Activity with Mifepristone and Other Metabolites
N-desmethyl mifepristone retains significant biological activity compared to its parent compound, mifepristone, and other metabolites. It binds to both the progesterone (B1679170) and glucocorticoid receptors, albeit with different affinities than mifepristone. researchgate.net The affinity of N-desmethyl mifepristone for the glucocorticoid receptor is approximately 61% of that of mifepristone. chemsrc.commedchemexpress.com For the progesterone receptor, its relative affinity is 21% compared to mifepristone. caymanchem.com
In contrast to N-desmethyl mifepristone, other metabolites of mifepristone, such as the di-demethylated and 22-hydroxy metabolites, did not show a significant effect on the proliferation of testicular Leydig tumor cells or ovarian cancer cells. mdpi.comnih.gov This suggests that N-desmethyl mifepristone is the most active among the metabolites in these specific cell types. However, in the context of triple-negative breast cancer, the antiproliferative activity of N-desmethyl mifepristone was found to be significantly lower than that of mifepristone. nih.govresearchgate.net
Table 2: Comparative Receptor Affinities
| Compound | Receptor | Relative Affinity (%) | Reference |
|---|---|---|---|
| N-Desmethyl Mifepristone | Glucocorticoid Receptor | 61 | chemsrc.commedchemexpress.com |
| N-Desmethyl Mifepristone | Progesterone Receptor | 21 | caymanchem.com |
| Mifepristone | Glucocorticoid Receptor | 100 | chemsrc.com |
| Mifepristone | Progesterone Receptor | 100 | caymanchem.com |
Receptor-Independent Mechanisms of Action
While much of the activity of N-desmethyl mifepristone is attributed to its interaction with progesterone and glucocorticoid receptors, there is evidence of mechanisms that are independent of these receptors. In ovarian cancer cell lines that have very low to no expression of the nuclear progesterone receptor, mifepristone and likely its metabolites have been shown to exert effects through the progesterone receptor membrane component 1 (PGRMC1). nih.govresearchgate.net Treatment with mifepristone stimulated the proliferation and migration of these cancer cells, an effect that was inhibited by a PGRMC1 inhibitor. nih.govresearchgate.net This suggests an alternative signaling pathway that could also be utilized by N-desmethyl mifepristone.
In Vivo Animal Models and Translational Research
Pharmacological Responses in Disease Models
In animal models, N-desmethyl mifepristone has shown potential therapeutic effects. In a murine model of lung metastasis using B16/F10 melanoma cells, administration of metapristone (N-desmethyl mifepristone) at doses of 2.5, 10, and 50 mg/kg per day led to a decrease in the number of lung metastases. caymanchem.com
Studies in transgenic mouse models of Leydig cell tumors, however, have shown that mifepristone treatment can stimulate tumor growth. mdpi.com Given that in vitro studies showed N-desmethyl mifepristone can stimulate the proliferation of these tumor cells, it is plausible that this metabolite contributes to the observed in vivo tumor promotion. mdpi.com
In a study involving a pregnant murine model, mifepristone administration was investigated for its effects on mammary gland development and lactation. frontiersin.org While this study focused on the parent drug, the known metabolic conversion to N-desmethyl mifepristone suggests the metabolite would be present and could contribute to the observed outcomes. frontiersin.org
Clinical Significance and Implications of N Desmethyl Mifepristone
Role in Therapeutic Variability and Patient Response to Mifepristone (B1683876)
N-desmethyl mifepristone, along with other metabolites, retains a considerable affinity for both progesterone (B1679170) and glucocorticoid receptors. nih.govnih.gov Specifically, its affinity for the glucocorticoid receptor is about 61% of that of mifepristone. The plasma concentrations of N-desmethyl mifepristone are often in a similar range to or even higher than those of the parent drug. nih.govresearchgate.netmdpi.com In fact, the area under the curve (AUC) for N-desmethyl mifepristone in plasma can be approximately double that of unchanged mifepristone. This indicates that the combined pool of mifepristone and its active metabolites, including N-desmethyl mifepristone, is responsible for the biological actions observed after mifepristone administration. nih.govnih.gov
Individual differences in the activity of the CYP3A4 enzyme can lead to variations in the rate of metabolism of mifepristone. colab.ws This can result in different concentrations of both the parent drug and N-desmethyl mifepristone, potentially leading to varied clinical outcomes among patients. Studies have shown significant inter-individual variability in the pharmacokinetic parameters of mifepristone, which may be partly explained by differences in metabolic rates. researchgate.net
Potential as a Biomarker for Drug Exposure or Efficacy
The concentrations of mifepristone and its metabolites, including N-desmethyl mifepristone, have been successfully quantified in maternal blood samples. researchgate.netmdpi.com This ability to measure the metabolite's concentration is a prerequisite for its use as a biomarker. For instance, one study reported concentrations of 557.4 ng/mL for mifepristone and 638.7 ng/mL for N-desmethyl-mifepristone in a maternal blood sample. mdpi.com
Consideration in Drug-Drug Interactions involving Mifepristone Metabolism
The metabolism of mifepristone to N-desmethyl mifepristone via CYP3A4 is a critical consideration in the context of drug-drug interactions. fda.gov Co-administration of mifepristone with other drugs that are inducers, inhibitors, or substrates of CYP3A4 can significantly alter the plasma concentrations of both mifepristone and its metabolites, potentially affecting efficacy. fda.govmedscape.com
CYP3A4 Inducers: Drugs that induce CYP3A4 activity, such as rifampicin (B610482), dexamethasone, St. John's Wort, and certain anticonvulsants (e.g., phenytoin, phenobarbital, carbamazepine), can accelerate the metabolism of mifepristone. fda.govnhpc.ie This leads to lower plasma concentrations of mifepristone and its active metabolites. For example, co-administration of rifampicin has been shown to decrease the AUC of mifepristone by 6.3-fold and that of N-desmethyl mifepristone by 5.9-fold. nhpc.ie This reduced exposure can lead to decreased efficacy of mifepristone. nhpc.ie
CYP3A4 Inhibitors: Conversely, strong inhibitors of CYP3A4, such as ketoconazole, itraconazole (B105839), and erythromycin, can slow down the metabolism of mifepristone, leading to increased plasma concentrations. fda.govmedsafe.govt.nz For instance, co-administration with itraconazole was found to increase the AUC of mifepristone by 2.6-fold and the exposure to N-desmethyl mifepristone by 1.5-fold. medsafe.govt.nz While this increased exposure could potentially enhance the therapeutic effect, it also raises considerations for potential side effects.
Mifepristone as a CYP3A4 Substrate: Because mifepristone itself is a substrate for CYP3A4, its co-administration with other drugs that are also metabolized by this enzyme can lead to competitive inhibition. fda.gov This can result in increased serum levels of the other drugs, particularly those with a narrow therapeutic range. fda.gov
The following table summarizes the effects of interacting drugs on the metabolism of mifepristone and N-desmethyl mifepristone:
| Interacting Drug Class | Example Drugs | Effect on CYP3A4 | Impact on Mifepristone and N-Desmethyl Mifepristone Levels |
| Inducers | Rifampicin, Dexamethasone, St. John's Wort, Phenytoin, Phenobarbital, Carbamazepine | Induction | Decreased plasma concentrations fda.govnhpc.ie |
| Inhibitors | Ketoconazole, Itraconazole, Erythromycin | Inhibition | Increased plasma concentrations fda.govmedsafe.govt.nz |
Safety and Toxicological Aspects of N Desmethyl Mifepristone
Formation of N-Nitroso-Desmethyl Mifepristone (B1683876) (NDM) as a Degradant and Related Toxicological Concerns
N-Nitroso-Desmethyl Mifepristone (NDM) is a nitrosamine (B1359907) impurity that can form from N-Desmethyl mifepristone, which is itself a metabolite of mifepristone. chemicea.comcaymanchem.com The presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory bodies and the pharmaceutical industry due to their classification as probable human carcinogens. dgra.denih.gov These impurities can arise during the synthesis of the active pharmaceutical ingredient (API) or in the final drug product through the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid, which can be present as a contaminant in excipients. chemicea.comfda.gov
The U.S. Food and Drug Administration (FDA) has established an acceptable intake (AI) limit for N-nitroso-desmethyl-mifepristone of 100 ng/day. fda.gov This limit is based on a safety assessment that evaluates the mutagenic and carcinogenic potential of the impurity. fda.gov The formation of NDM is a critical quality attribute to be monitored and controlled in pharmaceutical products containing mifepristone. dgra.defda.gov
Structure-Activity Relationship (SAR) is a principle used to predict the biological activity of a chemical compound based on its molecular structure. collaborativedrug.comgardp.orgnumberanalytics.com In the context of NDM, SAR analysis helps in assessing its carcinogenic potential by comparing its structural features to those of well-studied nitrosamines. researchgate.net The carcinogenicity of nitrosamines is linked to their metabolic activation by cytochrome P450 (CYP) enzymes to form reactive electrophilic species that can bind to DNA, leading to mutations. nih.gov
The FDA utilizes a Carcinogenic Potency Categorization Approach (CPCA) for nitrosamine impurities. fda.gov N-nitroso-desmethyl-mifepristone is assigned to potency category 2. fda.govmedicinesforeurope.com This categorization is based on SAR principles and suggests a certain level of carcinogenic concern, leading to the established acceptable intake limit. fda.gov The core idea of SAR is that the arrangement of atoms and functional groups within a molecule influences its biological effects, including toxicity. oncodesign-services.com
The carcinogenic potency of nitrosamines is significantly influenced by their molecular structure, particularly the steric environment around the α-carbon (the carbon atom adjacent to the nitroso group). The metabolic activation of nitrosamines to carcinogenic agents often begins with the hydroxylation of this α-carbon by CYP enzymes. dgra.de
In the case of N-Nitroso-Desmethyl Mifepristone (NDM), the bulky steroid structure of the mifepristone backbone introduces considerable steric hindrance around the nitrosamine functional group. dgra.de This steric bulk can impede the approach of CYP enzymes, potentially reducing the rate of α-carbon hydroxylation. dgra.de A reduced rate of this key activation step would, in turn, be expected to decrease the carcinogenic potency of NDM compared to smaller, less sterically hindered nitrosamines like N-nitrosodimethylamine (NDMA). dgra.decdc.gov This principle of steric hindrance is a key factor considered in the SAR analysis for predicting the carcinogenicity of complex nitrosamine drug substance-related impurities (NDSRIs). dgra.de
Structure-Activity Relationship (SAR) Analysis of NDM Carcinogenicity Potential
Metabolite-Specific Toxicity Profiling and Risk Assessment
Toxicological studies on mifepristone in animals have shown effects related to its antihormonal activities. medsafe.govt.nz N-Desmethyl mifepristone (also known as metapristone or RU-42633) is itself an antagonist of glucocorticoid and progesterone (B1679170) receptors, though with lower affinity compared to mifepristone. caymanchem.com
In one toxicological analysis of a maternal blood sample following a self-induced abortion, N-desmethyl-mifepristone was found to be the most abundant metabolite, with a concentration of 638.7 ng/mL, which was higher than that of the parent mifepristone (557.4 ng/mL). nih.govresearchgate.netnih.gov This highlights the significance of understanding the specific toxicity of this metabolite. Research has shown that N-desmethyl mifepristone can decrease the proliferation of certain human and murine melanoma cells and induce cell cycle arrest. caymanchem.com
The risk assessment for N-Desmethyl mifepristone involves evaluating its own pharmacological and toxicological properties, as well as its potential to form harmful impurities like NDM. medicinesforeurope.com The presence and concentration of this metabolite and its degradants are monitored to ensure the safety of pharmaceutical products. veeprho.comaquigenbio.com
Future Research Directions and Therapeutic Potential
Further Elucidation of Unique Pharmacological Properties
N-Desmethyl mifepristone (B1683876) retains significant biological activity, binding to both progesterone (B1679170) and glucocorticoid receptors, albeit with different affinities compared to its parent compound, mifepristone. tga.gov.auresearchgate.net Research indicates that the affinity of N-desmethyl mifepristone for the glucocorticoid receptor is approximately 61% of that of mifepristone. medchemexpress.com For the progesterone receptor, its relative affinity is about 21% compared to mifepristone. caymanchem.com This differential binding highlights the unique pharmacological character of the metabolite.
While mifepristone is a known antagonist at these receptors, studies on N-desmethyl mifepristone have revealed a more complex interaction. tga.gov.aunih.gov The removal of one methyl group from the dimethylaminophenyl side chain, a key pharmacophore, results in altered biological activity. researchgate.net For instance, some research suggests that while mifepristone exhibits potent anti-proliferative effects on certain cancer cell lines, N-desmethyl mifepristone shows a significant loss of this activity, indicating the importance of the methyl group for this particular action. researchgate.net Conversely, other studies have shown that N-desmethyl mifepristone itself can inhibit the proliferation of certain cancer cells, such as melanoma, and induce cell cycle arrest. caymanchem.com These seemingly contradictory findings underscore the need for further research to fully understand its receptor interactions and downstream signaling pathways in different cellular contexts.
Table 1: Receptor Binding Affinity of N-Desmethyl Mifepristone Relative to Mifepristone
| Receptor | Relative Binding Affinity (%) |
|---|---|
| Glucocorticoid Receptor | 61% medchemexpress.com |
| Progesterone Receptor | 21% caymanchem.com |
Development of Novel Therapeutic Strategies Targeting N-Desmethyl Mifepristone Pathways
The distinct pharmacological profile of N-desmethyl mifepristone opens avenues for novel therapeutic strategies. Given that it is a major and active metabolite, understanding its specific contributions to the therapeutic and potential adverse effects of mifepristone is crucial. tga.gov.auresearchgate.net Strategies could be developed to either enhance or inhibit its formation or action, depending on the desired therapeutic outcome.
For example, in conditions where the effects of N-desmethyl mifepristone are beneficial, co-administration of drugs that induce CYP3A4 could potentially increase its production. Conversely, if its effects are undesirable in a particular context, CYP3A4 inhibitors could be used to decrease its formation. hpra.ie A study on the co-administration of the CYP3A4 inhibitor itraconazole (B105839) with mifepristone showed a 1.5-fold increase in the exposure to N-desmethyl mifepristone. hpra.ie
Furthermore, the development of drugs that specifically target the pathways modulated by N-desmethyl mifepristone, rather than mifepristone itself, could lead to more targeted therapies with potentially fewer side effects. This approach requires a deeper understanding of the unique molecular targets and signaling cascades activated or inhibited by this metabolite. Research into developing structural analogs of N-desmethyl mifepristone is also a promising area, aiming to create compounds with improved pharmacokinetic properties and enhanced therapeutic efficacy for specific conditions. researchgate.net
Advanced Analytical Approaches for Comprehensive Metabolite Profiling
Accurate and sensitive quantification of N-desmethyl mifepristone and other metabolites is essential for understanding the pharmacokinetics and pharmacodynamics of mifepristone. Various advanced analytical techniques have been developed for this purpose. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a highly effective method for the determination of mifepristone and its metabolites in biological samples like blood and plasma. researchgate.netnih.govnih.gov
These methods offer high selectivity and sensitivity, with limits of quantification (LOQ) as low as 0.5 ng/mL. nih.govnih.gov Such precision allows for detailed pharmacokinetic studies, even at low therapeutic doses. The development of these methods has been crucial in profiling the metabolic fate of mifepristone and quantifying the concentrations of its major metabolites, including N-desmethyl mifepristone, N,N-didesmethyl mifepristone, and hydroxylated derivatives. tandfonline.comnih.gov
Future advancements in analytical chemistry, such as high-resolution mass spectrometry (HRMS) and novel sample preparation techniques, will likely provide even more comprehensive metabolite profiling. This will enable the identification of previously unknown minor metabolites and a more complete picture of the metabolic pathways of mifepristone, further clarifying the role of N-desmethyl mifepristone.
Table 2: Analytical Method for N-Desmethyl Mifepristone Quantification
| Analytical Technique | Matrix | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|
| UHPLC-MS/MS | Human Blood | 0.5 ng/mL | nih.govnih.gov |
Exploration of N-Desmethyl Mifepristone in Diverse Disease Contexts Beyond Mifepristone's Primary Indications
While mifepristone is primarily known for its use in medical termination of pregnancy and in the management of Cushing's syndrome, the unique properties of N-desmethyl mifepristone suggest its potential therapeutic relevance in other diseases. nih.gov Given its activity at glucocorticoid and progesterone receptors, it could be investigated for its role in various hormone-dependent conditions.
Research has begun to explore the potential of N-desmethyl mifepristone (metapristone) as a cancer chemopreventive agent, particularly in melanoma. caymanchem.com Studies have shown its ability to inhibit cell proliferation and migration in melanoma cell lines. caymanchem.com Additionally, there is emerging research into the effects of mifepristone and its metabolites on other cancers, such as triple-negative breast cancer and Leydig cell tumors, although the results have been complex and sometimes contradictory, with some studies showing a loss of antiproliferative activity for N-desmethyl mifepristone. researchgate.netmdpi.com
Further investigation is warranted to explore the potential of N-desmethyl mifepristone in a broader range of diseases, including other types of cancer, endometriosis, and uterine fibroids. researchgate.net Understanding its specific mechanisms of action in these different contexts will be key to unlocking its full therapeutic potential. This exploration could lead to the repurposing of mifepristone or the development of new drugs based on the structure of N-desmethyl mifepristone for a variety of clinical applications.
Q & A
Q. How is N-Desmethyl mifepristone identified and quantified in biological samples, and what methodological considerations are critical for reproducibility?
- Answer : N-Desmethyl mifepristone can be isolated using liquid-liquid extraction (LLE) with solvents like ethyl acetate or tert-butyl methyl ether (TBME). Extraction efficiency varies with pH: at pH 7.4, ethyl acetate yields 60.1% recovery for N-Desmethyl mifepristone, while TBME at pH 9 improves recovery for hydroxylated metabolites (e.g., 94.4% for 22-OH-mifepristone) . Method validation should include pH optimization, solvent selection, and cross-validation with LC-MS/MS to ensure specificity. Reproducibility requires detailed documentation of extraction protocols, including centrifugation speed, solvent ratios, and internal standard selection .
Q. What is the pharmacological significance of N-Desmethyl mifepristone's glucocorticoid receptor (GR) affinity compared to its parent compound?
- Answer : N-Desmethyl mifepristone exhibits 61% of mifepristone’s GR-binding affinity, making it a key active metabolite with partial antiglucocorticoid activity . This property is critical in studies evaluating systemic versus localized effects, as its lower affinity may reduce off-target effects while retaining therapeutic potential. Researchers should use competitive binding assays (e.g., radioligand displacement) under standardized conditions (e.g., 37°C, pH 7.4) to compare binding kinetics between metabolites and parent compounds .
Advanced Research Questions
Q. How do solvent polarity and pH conditions influence the extraction efficiency of N-Desmethyl mifepristone, and how can contradictory data be resolved?
- Answer : Contradictions in extraction efficiency (e.g., 50.3% for mifepristone vs. 60.1% for N-Desmethyl mifepristone at pH 7.4 with ethyl acetate) arise from differences in metabolite polarity and ionization states . To resolve discrepancies:
- Perform logP calculations to predict solvent compatibility.
- Use pH-adjusted LLE protocols based on metabolite pKa values (e.g., pH 9 for hydroxylated metabolites).
- Validate with spiked matrix samples and statistical tests (e.g., ANOVA for inter-experiment variability) .
Q. What experimental design considerations are critical when studying N-Desmethyl mifepristone’s role in triple-negative breast cancer (TNBC) models?
- Answer : Key considerations include:
- Cell line selection : Use TNBC models (e.g., MDA-MB-231) with confirmed GR expression to assess metabolite efficacy .
- Combination therapy : Co-administer with chemotherapeutics (e.g., paclitaxel) to evaluate GR pathway modulation. Dose-response curves should compare N-Desmethyl mifepristone to mifepristone at equimolar concentrations .
- Endpoint assays : Include RNA-seq for GR-mediated gene expression (e.g., SGK1, TSC22D3) and apoptosis markers (e.g., caspase-3 cleavage) .
Q. How can researchers address challenges in characterizing N-Desmethyl mifepristone’s stability under physiological conditions?
- Answer : Stability studies should:
- Simulate physiological pH (7.4) and temperature (37°C) in buffers (e.g., PBS) or plasma.
- Monitor degradation via HPLC-UV at intervals (0, 6, 24, 48 hours) and calculate half-life.
- Compare with accelerated stability tests (e.g., 40°C/75% humidity) to predict shelf-life .
Q. What statistical frameworks are appropriate for analyzing contradictory data on N-Desmethyl mifepristone’s antiglucocorticoid efficacy in vivo?
- Answer : Use mixed-effects models to account for intersubject variability in pharmacokinetic/pharmacodynamic (PK/PD) studies. For dose-response contradictions:
- Apply the Finney probit analysis to compare ED50 values across studies.
- Include covariates like CYP3A4 activity (critical for metabolite formation) in regression models .
Methodological Best Practices
- Data Reporting : Adhere to the "Experimental" section guidelines from Beilstein Journal of Organic Chemistry: describe synthesis/purification steps for N-Desmethyl mifepristone, including NMR/MS spectra in supplementary files .
- Ethical Compliance : For human studies, register trials prospectively (e.g., ClinicalTrials.gov ) and document GR antagonist safety profiles .
- Visualization : Avoid overcrowding figures with chemical structures; prioritize dose-response curves or receptor-binding heatmaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
